molecular formula C14H15O2P B1312688 Bis(4-methoxyphenyl)phosphine CAS No. 84127-04-8

Bis(4-methoxyphenyl)phosphine

Cat. No.: B1312688
CAS No.: 84127-04-8
M. Wt: 246.24 g/mol
InChI Key: FWKICRREDMVWRF-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phosphine is an organophosphorus compound characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique properties and applications, particularly in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)phosphine typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:

  • Preparation of 4-methoxyphenylmagnesium bromide by reacting 4-methoxybromobenzene with magnesium in anhydrous ether.
  • The Grignard reagent thus formed is then reacted with phosphorus trichloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are used.

    Coupling Reactions: Catalysts like palladium and iridium are frequently employed.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various phosphine derivatives.

    Coupling Reactions: Complex organic molecules with diverse functionalities.

Scientific Research Applications

Bis(4-methoxyphenyl)phosphine finds extensive applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Its derivatives are explored for potential biological activities.

    Medicine: Research is ongoing to explore its potential in drug development.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)phosphine primarily involves its role as a ligand in catalysis. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, thereby promoting bond formation and transformation processes.

Comparison with Similar Compounds

  • Bis(2-methoxyphenyl)phosphine
  • Bis(3,5-dimethylphenyl)phosphine
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Comparison:

Properties

IUPAC Name

bis(4-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKICRREDMVWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)PC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463443
Record name Bis(4-methoxyphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84127-04-8
Record name Bis(4-methoxyphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84127-04-8
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Synthesis routes and methods I

Procedure details

A solution-suspension of 1.4 g (5.34 mmol) of bis(4-methoxyphenyl)phosphine-oxide in 18 mL of toluene was treated under argon with 3.35 g (2.5 mL, 25 mmol) of trichlorosilane in one portion. This resulted in moderate heat and gas evolution and led to complete solution of the phosphine oxide. The mixture was heated at 90° for 5 h, whereupon the clear colorless solution was cooled to 0°. With vigorous stirring, 8.0 mL of 2 N aqueous sodium hydroxide solution (16 mmol) was added slowly while cooling the mixture in an ice-bath to moderate the vigorous reaction. When all the sodium hydroxide had been added, the mixture was allowed to warm to room temperature and stirred vigorously until all solid dissolved (30-90 min), leaving two clear, colorless liquid phases. The layers were allowed to separate and the toluene layer was drawn off under argon via a cannula. The aqueous layer was extracted with 2×20 mL of toluene. The combined toluene extracts were dried (deoxygenated brine and sodium sulfate), filtered, and stripped of solvent on the rotary evaporator at 80°/5 mm Hg to give 1.11 g (84.5%) of crude product. The thick oil was distilled by bulb to bulb distillation at 115°-135°/0.02 mm Hg for 1 h to give 0.747 g (57%) of bis-(4-methoxyphenyl)phosphine as a colorless thick oil which shortly crystallized to colorless, slightly greasy crystals.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
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solvent
Reaction Step One
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2.5 mL
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reactant
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Name
phosphine oxide
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(4-methoxyphenyl)phosphine contribute to the efficiency of iron-catalyzed C-H activation reactions?

A: this compound acts as a supporting ligand, coordinating to the iron center and influencing the catalyst's reactivity. In the study by [Ilies et al., 2012] [], it was used as an electron-rich congener of (Z)-1,2-bis(diphenylphosphino)ethene. While the exact mechanism by which the electron-rich nature of this compound enhances the reaction is not fully elucidated in the paper, it likely impacts the electron density at the iron center, potentially facilitating oxidative addition steps crucial for C-H bond activation. Further research could delve into the specific electronic and steric contributions of this compound to the catalyst's performance.

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